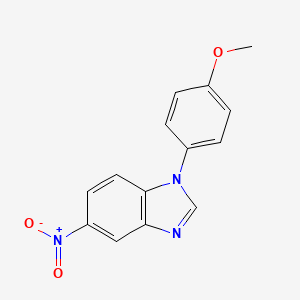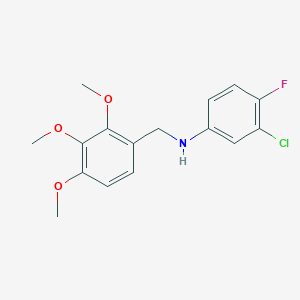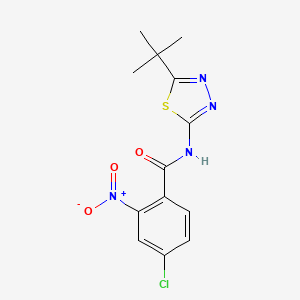
1-(4-methoxyphenyl)-5-nitro-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-5-nitro-1H-benzimidazole is a chemical compound that is widely used in scientific research. It is a benzimidazole derivative that has been found to have various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxyphenyl)-5-nitro-1H-benzimidazole is not fully understood. However, it has been proposed that the compound exerts its biological activities by interacting with various cellular targets, including DNA, microtubules, and enzymes. The compound has been found to bind to the minor groove of DNA, leading to DNA damage and cell cycle arrest. It has also been shown to inhibit tubulin polymerization, leading to disruption of microtubule dynamics and cell division. Moreover, the compound has been found to inhibit the activity of various enzymes, such as topoisomerase and histone deacetylase.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-5-nitro-1H-benzimidazole has been found to have various biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-microbial properties, the compound has been found to modulate the expression of various genes and proteins involved in cell signaling, metabolism, and apoptosis. The compound has also been found to induce oxidative stress and DNA damage, leading to activation of various cellular stress pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-methoxyphenyl)-5-nitro-1H-benzimidazole in lab experiments include its potent biological activity, its well-established synthesis method, and its ability to modulate various cellular targets. The limitations of using the compound in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 1-(4-methoxyphenyl)-5-nitro-1H-benzimidazole. One direction is to investigate the compound's potential as a therapeutic agent for various diseases, such as cancer, inflammation, and infectious diseases. Another direction is to optimize the synthesis method of the compound to improve its yield and purity. Moreover, future research can focus on elucidating the compound's mechanism of action and identifying its cellular targets. Finally, the compound can be modified to improve its pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability.
Métodos De Síntesis
The synthesis of 1-(4-methoxyphenyl)-5-nitro-1H-benzimidazole can be achieved through various methods, including the reaction of 4-methoxyaniline with o-nitrobenzoyl chloride, followed by cyclization with polyphosphoric acid. Another method involves the reaction of 4-methoxyaniline with 2-nitrobenzoyl chloride, followed by cyclization with polyphosphoric acid. The yield of the product can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and solvent system.
Aplicaciones Científicas De Investigación
1-(4-methoxyphenyl)-5-nitro-1H-benzimidazole has been extensively studied for its anti-cancer activity. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound exerts its anti-cancer effect by inducing cell cycle arrest and apoptosis, and by inhibiting angiogenesis and metastasis. In addition to its anti-cancer activity, 1-(4-methoxyphenyl)-5-nitro-1H-benzimidazole has also been found to have anti-inflammatory and anti-microbial properties.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-5-nitrobenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-20-12-5-2-10(3-6-12)16-9-15-13-8-11(17(18)19)4-7-14(13)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJWSXGENLHKQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-5-nitrobenzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5880375.png)

![N-(4-{[(3-ethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5880395.png)

![2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5880404.png)
![[bis(4-methylphenyl)phosphoryl]methanol](/img/structure/B5880408.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5880411.png)
![N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine](/img/structure/B5880418.png)

![N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5880448.png)
![2-[(2-mesityl-2-oxoethyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5880450.png)


![N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide](/img/structure/B5880473.png)